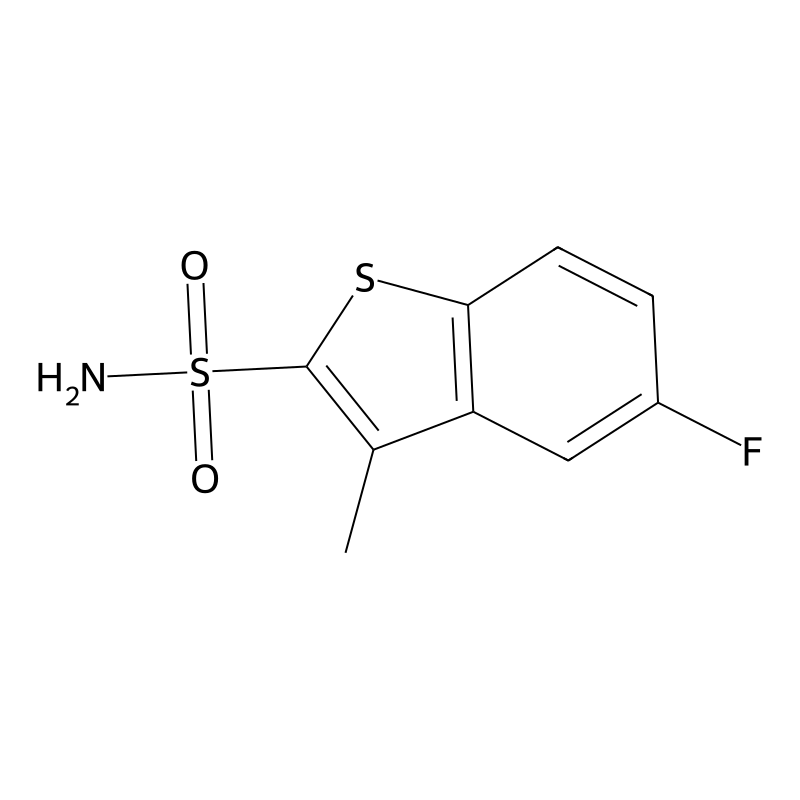

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Chemistry and Material Science

Thiophene derivatives are used as corrosion inhibitors.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors.

Organic Field-Effect Transistors (OFETs)

They are used in the fabrication of OFETs.

Organic Light-Emitting Diodes (OLEDs)

They are used in the fabrication of OLEDs.

Pharmacology

Corrosion Inhibitors

Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors.

Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents.

Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents.

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents.

Insecticides

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzothiophene core substituted with a fluorine atom and a sulfonamide group. The compound is recognized for its potential applications in medicinal chemistry due to the presence of the sulfonamide moiety, which is known for its biological activity.

The molecular formula of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is C₉H₈FNO₂S₂, and it features a benzothiophene ring system that contributes to its stability and reactivity. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development .

- Wearing gloves and safety glasses.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures for organic waste.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where electrophiles can attack the ring at positions ortho or para to the existing substituents.

- Reduction Reactions: The sulfonamide group can be reduced under specific conditions, leading to sulfinamides or amines.

These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacological properties .

The biological activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide has been investigated in various studies. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis. Additionally, compounds with similar structures have shown potential as inhibitors of carbonic anhydrase, which is implicated in various physiological processes and diseases .

In vitro studies have indicated that derivatives of benzothiophene can exhibit cytotoxicity against cancer cell lines, suggesting that 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide may also possess anticancer properties. Its effectiveness against specific strains of bacteria and tumor cells warrants further exploration in drug development contexts .

The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide can be achieved through several methods:

- Palladium-Catalyzed Coupling Reactions: Utilizing 3-fluorobenzenesulfonyl chloride with appropriate precursors can yield the desired sulfonamide through palladium-catalyzed cross-coupling techniques.

- Electrophilic Cyclization: Starting from 3-methylbenzothiophene derivatives, electrophilic cyclization can introduce the sulfonamide group effectively.

- Direct Sulfonation: The direct sulfonation of 5-fluoro-3-methylbenzothiophene using sulfur trioxide or chlorosulfonic acid followed by amination can produce the target compound .

These methods highlight the versatility and efficiency in synthesizing this compound for research and application purposes.

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide has several potential applications:

- Pharmaceutical Development: Its antibacterial and anticancer properties make it a candidate for developing new therapeutic agents against infections and tumors.

- Research Tool: It can serve as a chemical probe in biological studies to investigate the mechanisms of action related to sulfonamides and their derivatives.

- Chemical Synthesis: As a building block in organic synthesis, it may be utilized to create more complex molecules with desired biological activities .

Interaction studies involving 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide focus on its binding affinities with various biological targets. Preliminary data suggest interactions with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. These interactions could lead to novel therapeutic strategies targeting metabolic pathways influenced by carbonic anhydrase inhibition .

Furthermore, studies on its effect on cellular pathways reveal potential impacts on cell proliferation and apoptosis in cancer cells, indicating a multifaceted mechanism of action that warrants further investigation.

Several compounds share structural similarities with 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluorobenzenesulfonamide | C₆H₆FNO₂S | Simple structure; widely used as an antibacterial agent |

| Benzothiazole sulfonamides | Varies | Exhibits diverse biological activities; often used in drug design |

| 2-Methylbenzothiazole | C₇H₇NS | Lacks the sulfonamide group; used in dye manufacturing |

Uniqueness of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide:

This compound uniquely combines a fluorinated benzothiophene structure with a sulfonamide group, providing enhanced lipophilicity and potential for diverse biological activities compared to simpler sulfonamides. Its specific structural features may lead to unique interactions within biological systems that differentiate it from other similar compounds .